5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine
Overview
Description
5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine is a heterocyclic compound that features a unique fusion of pyrrole, thiophene, and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine can be achieved through a multi-step process. One common method involves the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of a solid alumina catalyst at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo[1,2-A]pyrazine
- Thieno[3,2-E]pyrazine
- 5-Methylpyrrolo[1,2-A]thieno[2,3-E]pyrazine
Uniqueness
5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a pharmacophore in drug design.
Properties
IUPAC Name |
8-methyl-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-7-9-3-2-5-12(9)10-8(11-7)4-6-13-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRKFIJKLIRGCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N3C1=CC=C3)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538872 | |
Record name | 5-Methylpyrrolo[1,2-a]thieno[3,2-e]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95502-68-4 | |
Record name | 5-Methylpyrrolo[1,2-a]thieno[3,2-e]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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